molecular formula C9H9NO B1360046 7-Methoxyindole CAS No. 3189-22-8

7-Methoxyindole

Cat. No.: B1360046
CAS No.: 3189-22-8
M. Wt: 147.17 g/mol
InChI Key: FSOPPXYMWZOKRM-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole, also known as NSC 100739, is a compound with the empirical formula C9H9NO . It is used to study the effects of methoxy and amino substitution on the indole ring . It has been used as a reactant for the preparation of various compounds such as tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators , and others .


Synthesis Analysis

The synthesis of indole and its derivatives, including 7-Methoxy-1H-indole, can be carried out in water . Various methodologies have been developed, using different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular formula is C9H9NO, and the molecular weight is 147.17 .


Chemical Reactions Analysis

7-Methoxy-1H-indole has been used as a reactant in the preparation of various compounds. For instance, it has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .


Physical and Chemical Properties Analysis

7-Methoxy-1H-indole has a refractive index of n20/D 1.612 (lit.), a boiling point of 108-110 °C/0.3 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It is a pale brown to brown liquid .

Scientific Research Applications

Antiproliferative Agents

7-Methoxy-1H-indole derivatives have been identified as potential antiproliferative agents. A study highlighted the synthesis of a series of pyrazino[1,2-a]indoles variably substituted at different positions. One compound, notably with the methoxy group at the 8-position of the pyrazino[1,2-a]indole nucleus, showed potent antiproliferative activity against human chronic myelogenous leukemia K562 cell line (Romagnoli et al., 2009).

Tubulin Polymerization Inhibition

Another study focused on the design and synthesis of new disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, which is known as a potent inhibitor of tubulin polymerization. This inhibition is significant in the context of cancer treatment as it disrupts tumor vasculature, causing tumor regression. The study identified a compound with a hydroxyl group at the 7-position of the indole nucleus as a notably potent inhibitor (Ty et al., 2008).

Antioxidant Properties

Indole derivatives have been investigated for their antioxidant properties. A study demonstrated the preparation of various 6-methoxytetrahydro-β-carboline derivatives through the Maillard reaction. These derivatives exhibited moderate antioxidant properties and showed potential as β-carboline antioxidants (Goh et al., 2015).

CysLT1 Antagonist

A novel 7-methoxy-1H-indole-2-carboxylic acid derivative was identified as a highly potent and selective CysLT1 antagonist. This compound exhibited potential in the treatment of conditions like asthma and allergic rhinitis (Chen et al., 2016).

Diminishing Bacterial Virulence

Research indicates that indole and its derivatives can reduce the virulence of certain bacteria. A study found that indole and 7-hydroxyindole significantly altered gene expression in Pseudomonas aeruginosa PAO1, suppressing genes encoding for various virulence factors. This finding highlights the potential use of indole-related compounds as antivirulence agents (Lee et al., 2008).

Synthesis and Biological Evaluation

The indole nucleus is a common structural component in many natural products and pharmaceutically active compounds. Research on indole derivatives, including 7-methoxy-1H-indole, has led to the synthesis of various compounds with potential biological applications. For example, studies have focused on synthesizing and evaluating indole derivatives as potential antimicrobial agents (Kalshetty et al., 2012).

Antiviral Activity

A study identified an alkaloid, 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, also known as Harmaline, as a potent anti-HSV-1 agent. The compound interfered with the recruitment of lysine-specific demethylase-1 and the binding of the immediate-early complex on ICP0 promoter, suppressing viral gene synthesis. This highlights the potential of such compounds in developing non-nucleotide antiherpetic agents (Bag et al., 2014).

Spectroscopic and Structural Analysis

The indole derivatives' structure and properties have been characterized using various spectroscopic methods, contributing to the understanding of their potential applications in fields like medicinal chemistry and materials science (Tariq et al., 2020).

Safety and Hazards

7-Methoxy-1H-indole is classified as a mildly toxic compound . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-indole plays a crucial role in biochemical reactions. It is used to study the effects of methoxy and amino substitution on the indole ring. The compound interacts with several enzymes and proteins, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles, and interleukin-2 inducible T cell kinase inhibitors . These interactions are essential for understanding the compound’s potential as an anticancer immunomodulator and its role in inhibiting tobacco cell growth, which can be partially reversed by indole and tryptophan .

Cellular Effects

7-Methoxy-1H-indole has significant effects on various types of cells and cellular processes. It inhibits tobacco cell growth, a process that can be partially reversed by indole and tryptophan . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications, including its role in cancer treatment and immunomodulation.

Molecular Mechanism

The molecular mechanism of 7-Methoxy-1H-indole involves its interactions with various biomolecules. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxy-1H-indole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan . These findings highlight the importance of understanding the temporal effects of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 7-Methoxy-1H-indole vary with different dosages in animal models. Studies have shown that the compound’s effects can be dose-dependent, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in clinical applications.

Metabolic Pathways

7-Methoxy-1H-indole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 7-Methoxy-1H-indole within cells and tissues are crucial for understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for determining the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

The subcellular localization of 7-Methoxy-1H-indole is crucial for understanding its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These interactions are essential for determining the compound’s therapeutic potential and its effects on cellular function.

Properties

IUPAC Name

7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOPPXYMWZOKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185739
Record name 7-Methoxy-1H-indole
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Molecular Weight

147.17 g/mol
Source PubChem
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CAS No.

3189-22-8
Record name 7-Methoxyindole
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Record name 7-Methoxy-1H-indole
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Record name 7-Methoxyindole
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Record name 7-METHOXY-1H-INDOLE
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Synthesis routes and methods I

Procedure details

Compound 3 was synthesized according to the procedure of A. Kalir et al. [supra]. To a 250-mL Parr hydrogenation bottle, 4.893 g of 2 (21.84 mmol) was added. Compound 2 was dissolved in 90 mL of hot ethyl acetate and 9.0 mL of acetic acid. To this solution 0.260 g of 10% palladium on activated carbon (Aldrich) was added. This mixture was hydrogenated overnight at 4 atm. When the pressure stabilized, the reaction mixture was filtered and the solvent removed by rotary evaporation. The residue was dissolved in 60 mL of diethyl ether. The ether solution was washed with 35 mL of 5% aqueous ammonium hydroxide, 5% aqueous hydrochloric acid, and water, dried with MgSO4, and filtered. The ether was removed by rotary evaporation to yield 2.00 g of a green oil. This oil was chromatographed over 85 g of silica gel with 6:1 hexanes:ethyl acetate to yield 1.863 g (58%) of 3 as a very pale yellow oil: 1NMR (CDCl3) δ 3.99 (s, 3H, OCH3), 6.61 (m, 2H), 7.18 (m, 3H), 8.43 (br s, 1H, NH).
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90 mL
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9 mL
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0.26 g
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Synthesis routes and methods II

Procedure details

Reaction was carried out in the same manner as described in Example 1, except that the aniline was replaced by o-toluidine or o-anisidine. As a result, 7-methylindole and 7-methoxyindole were obtained in 32% and 26% yields, respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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